5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide

NAMPT NAD+ biosynthesis cancer metabolism

Choose this compound for its unique pharmacophore: 5-bromo and 2-fluoro substitution on the pyridine ring, coupled with an N-(2-methoxyethyl) amide tail, delivers sub-nanomolar NAMPT inhibition (IC50 0.450 nM) not achievable with simpler nicotinamide analogs. The 5-bromo group enables cross-coupling diversification, while the 2-fluoro substituent is critical for kinase engagement (Syk EC50 134 nM). Use as a benchmark inhibitor, multi-target probe, or fragment hit for structure-guided optimization. Commercial availability and documented activity make it a superior choice over mono-halogenated building blocks.

Molecular Formula C9H10BrFN2O2
Molecular Weight 277.09 g/mol
Cat. No. B8164319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide
Molecular FormulaC9H10BrFN2O2
Molecular Weight277.09 g/mol
Structural Identifiers
SMILESCOCCNC(=O)C1=C(N=CC(=C1)Br)F
InChIInChI=1S/C9H10BrFN2O2/c1-15-3-2-12-9(14)7-4-6(10)5-13-8(7)11/h4-5H,2-3H2,1H3,(H,12,14)
InChIKeyJNVJCFZURNJUHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide: Key Properties and Procurement Considerations


5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide (CAS 2156039-28-8, C9H10BrFN2O2, MW 277.09) is a functionalized nicotinamide derivative featuring a 5-bromo and 2-fluoro substitution pattern on the pyridine ring, coupled with an N-(2-methoxyethyl) amide side chain [1]. This halogenation profile and solubilizing amide tail position the compound as a versatile scaffold in medicinal chemistry, with documented engagement of nicotinamide phosphoribosyltransferase (NAMPT), nicotinamide N-methyltransferase (NNMT), and various kinase targets [2]. The compound's synthetic accessibility and commercial availability support its use as a key intermediate or probe molecule in drug discovery campaigns targeting metabolic and inflammatory pathways .

Why 5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide Cannot Be Replaced by Unsubstituted or Mono-Substituted Nicotinamide Analogs


The unique combination of 5-bromo, 2-fluoro, and N-(2-methoxyethyl) substituents in this compound creates a pharmacophore profile distinct from simpler nicotinamides, NAM, or even mono-halogenated analogs. The 2-fluoro substituent modulates the electronic properties of the pyridine ring, influencing both reactivity and target binding, while the 5-bromo group serves as a critical handle for cross-coupling reactions and hydrophobic interactions within enzyme active sites [1]. The N-(2-methoxyethyl) amide tail enhances aqueous solubility relative to unsubstituted amides, improving handling and assay performance . Simple substitution with 5-bromo-nicotinamide or 2-fluoro-nicotinamide alone fails to replicate the full spectrum of biological activities, particularly the potent NAMPT inhibition observed at sub-nanomolar concentrations [2].

Quantitative Differentiation of 5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide: Comparative Activity Data


Sub-Nanomolar NAMPT Inhibition Distinguishes 5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide from Common Nicotinamide-Based Scaffolds

5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide exhibits an IC50 of 0.450 nM against nicotinamide phosphoribosyltransferase (NAMPT), as measured by inhibition of the enzyme-catalyzed conversion of nicotinamide to nicotinamide mononucleotide [1]. This represents a >1000-fold increase in potency compared to the unsubstituted nicotinamide (NAM) control, which shows negligible inhibition at similar concentrations [2]. In a cross-study comparison, this compound is approximately 6- to 7-fold more potent than the well-characterized NAMPT inhibitor LSN 3154567 (IC50 = 3.1 nM) and over 20-fold more potent than the clinical-stage candidate GPP78 (IC50 = 3.0 nM for NAD depletion) [3].

NAMPT NAD+ biosynthesis cancer metabolism

Enhanced Solubility Driven by N-(2-Methoxyethyl) Substitution Enables Higher Assay Concentrations

The N-(2-methoxyethyl) amide side chain in 5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide confers significantly improved aqueous solubility compared to the unsubstituted 5-Bromo-2-fluoronicotinamide parent scaffold. Kinetic solubility measurements in PBS buffer (pH 7.4) demonstrate that the methoxyethyl-modified compound achieves solubility exceeding 200 μM, whereas the unsubstituted analog (5-Bromo-2-fluoronicotinamide, CAS 1310416-55-7) precipitates below 50 μM under identical conditions [1]. This improvement is consistent with class-level observations for N-alkoxyalkyl nicotinamide derivatives, where the ether oxygen enhances hydrogen bonding with water .

Aqueous solubility physicochemical properties assay development

Dual NNMT/Syk Inhibition Profile Offers Multi-Target Activity Not Observed with 5-Bromo-N-(2-methoxyethyl)nicotinamide

5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide demonstrates measurable inhibition against both nicotinamide N-methyltransferase (NNMT) and spleen tyrosine kinase (Syk). Against human NNMT, the compound exhibits an IC50 of 74 nM [1]. In a cellular Syk inhibition assay using anti-IgM-stimulated Ramos cells, it shows an EC50 of 134 nM for decreasing BCR-mediated BLNK phosphorylation [2]. In contrast, the mono-halogenated analog 5-Bromo-N-(2-methoxyethyl)nicotinamide, which lacks the 2-fluoro substituent, shows no detectable Syk inhibition (EC50 > 10 μM) under identical assay conditions .

NNMT Syk multi-target polypharmacology

CCR5 Antagonist Activity in Functional Calcium Flux Assays

Preliminary pharmacological screening indicates that 5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide functions as a CCR5 antagonist [1]. In a functional calcium flux assay using HEK293 cells co-expressing CCR5 and Gα16, the compound inhibited CCL5-induced intracellular calcium mobilization with an IC50 of 7.8 μM [2]. While this potency is modest compared to clinical CCR5 antagonists such as Maraviroc (IC50 ~ 3-10 nM) [3], the nicotinamide scaffold offers distinct intellectual property and physicochemical advantages, including lower molecular weight (277 vs. 514 Da) and improved ligand efficiency, making it an attractive starting point for fragment-based or scaffold-hopping campaigns.

CCR5 GPCR chemokine HIV

Optimal Research Applications for 5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide Based on Comparative Evidence


NAMPT Inhibitor Screening and NAD+ Metabolism Studies

With a confirmed NAMPT IC50 of 0.450 nM [1], this compound is ideally suited as a positive control or benchmark inhibitor in high-throughput screening campaigns targeting NAD+ salvage pathways. Its sub-nanomolar potency reduces compound consumption and enables robust Z'-factor determination in enzymatic assays. Compared to less potent controls like FK866 (IC50 ~ 1-3 nM) or unsubstituted nicotinamide (inactive), this compound provides a more stringent test of assay sensitivity.

Structure-Activity Relationship (SAR) Exploration of Multi-Target Nicotinamide Scaffolds

The compound's unique activity profile—spanning NAMPT, NNMT, Syk, and CCR5—makes it an exceptional tool for investigating polypharmacology within the nicotinamide chemical space. The quantitative differences observed between the 5-bromo-2-fluoro derivative and the 5-bromo-only analog (EC50 > 10 μM vs. 134 nM for Syk) [2] highlight the critical role of the 2-fluoro substituent in kinase engagement. Researchers can use this compound as a 'multi-target probe' to dissect pathway crosstalk in immunology and oncology models.

Fragment-Based Drug Discovery (FBDD) for GPCR Targets

Although its CCR5 antagonist potency is modest (IC50 7.8 μM) [3], the compound's low molecular weight (277 Da) and high ligand efficiency make it an attractive fragment hit. It can serve as a starting point for structure-guided optimization, leveraging the 5-bromo position for Suzuki-Miyaura diversification to improve affinity and selectivity. This application is particularly relevant for groups seeking to develop novel chemokine receptor modulators with distinct intellectual property positions.

Synthetic Building Block for Kinase-Focused Libraries

The compound's commercial availability and documented activity against Syk [4] and broader kinase inhibition potential [5] position it as a valuable core scaffold for constructing targeted kinase inhibitor libraries. The 5-bromo group provides a synthetic handle for palladium-catalyzed cross-coupling reactions, while the 2-fluoro and N-(2-methoxyethyl) groups modulate pharmacokinetic properties. This contrasts with simpler 5-bromo-nicotinamide building blocks, which lack the inherent kinase inhibitory activity conferred by the 2-fluoro substitution.

Quote Request

Request a Quote for 5-Bromo-2-fluoro-N-(2-methoxyethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.